molecular formula C16H20O2 B15074317 Benzonorbornene, 9-isopropylidene-1,4-dimethoxy- CAS No. 68364-29-4

Benzonorbornene, 9-isopropylidene-1,4-dimethoxy-

Katalognummer: B15074317
CAS-Nummer: 68364-29-4
Molekulargewicht: 244.33 g/mol
InChI-Schlüssel: ZYHCGEIBMBRTPC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzonorbornene, 9-isopropylidene-1,4-dimethoxy-: is an organic compound with the molecular formula C16H20O2 and a molecular weight of 244.3288 g/mol . This compound is known for its unique structure, which includes a benzonorbornene core substituted with isopropylidene and dimethoxy groups. It is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of benzonorbornene, 9-isopropylidene-1,4-dimethoxy- typically involves the reaction of benzonorbornene derivatives with appropriate reagents to introduce the isopropylidene and dimethoxy groups. The specific synthetic routes and reaction conditions can vary, but common methods include:

Industrial Production Methods: Industrial production of benzonorbornene, 9-isopropylidene-1,4-dimethoxy- may involve large-scale alkylation and methoxylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: Benzonorbornene, 9-isopropylidene-1,4-dimethoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Benzonorbornene, 9-isopropylidene-1,4-dimethoxy- has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of benzonorbornene, 9-isopropylidene-1,4-dimethoxy- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Benzonorbornene, 9-isopropylidene-1,4-dimethoxy- is unique due to the presence of both isopropylidene and dimethoxy groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Eigenschaften

CAS-Nummer

68364-29-4

Molekularformel

C16H20O2

Molekulargewicht

244.33 g/mol

IUPAC-Name

3,6-dimethoxy-11-propan-2-ylidenetricyclo[6.2.1.02,7]undeca-2,4,6-triene

InChI

InChI=1S/C16H20O2/c1-9(2)14-10-5-6-11(14)16-13(18-4)8-7-12(17-3)15(10)16/h7-8,10-11H,5-6H2,1-4H3

InChI-Schlüssel

ZYHCGEIBMBRTPC-UHFFFAOYSA-N

Kanonische SMILES

CC(=C1C2CCC1C3=C(C=CC(=C23)OC)OC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.